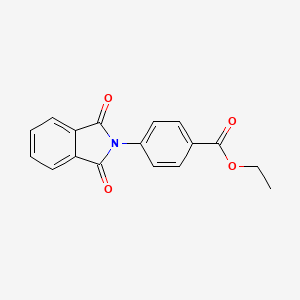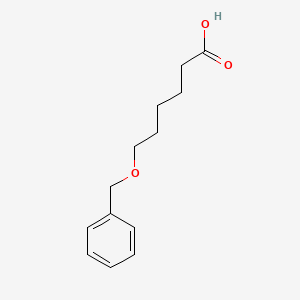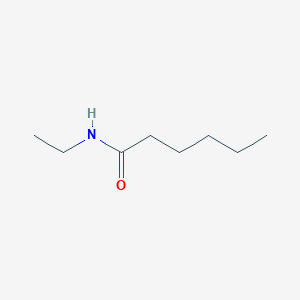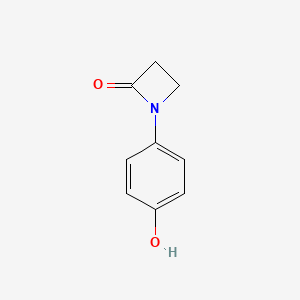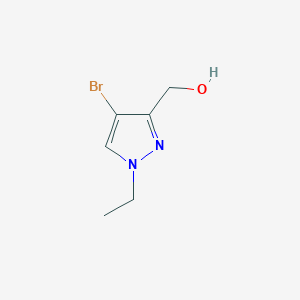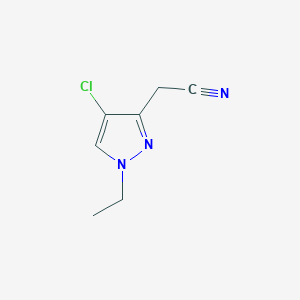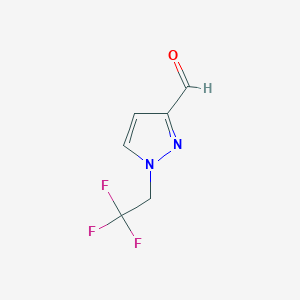
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
説明
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound possesses a unique chemical structure that makes it a promising candidate for the development of novel drugs.
科学的研究の応用
Molecular and Crystal Structure Analysis
The molecular structures of 2-(chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been extensively studied. For instance, Mandal and Patel (2018) conducted a comprehensive analysis using experimental and computational methods, including DFT, MEP, NBO, and Hiresfeld surface analyses. Their research illuminated the molecular geometry and weak interactions within these compounds, contributing to the understanding of their supramolecular features (Mandal & Patel, 2018).
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinazolinone derivatives. Farag et al. (2012) synthesized novel derivatives, including 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, to evaluate their potential anti-inflammatory and analgesic activities (Farag et al., 2012). Niknam et al. (2011) reported on the eco-friendly synthesis of these derivatives using silica-bonded N-propylsulfamic acid as a catalyst (Niknam et al., 2011).
Potential as Dual Kinase Inhibitor
In cancer research, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their potential as dual kinase inhibitors. Parveen et al. (2021) synthesized a quinazoline derivative to evaluate its potential as a VEGFR-2 and Aurora kinase inhibitor, crucial for anti-angiogenic therapies in cancer treatment (Parveen et al., 2021).
Green Chemistry Approaches
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has also been approached from an eco-friendly perspective. Chen et al. (2007) synthesized these derivatives in ionic liquids, highlighting the importance of green chemistry in pharmaceutical synthesis (Chen et al., 2007).
Catalysis Research
Catalysis plays a vital role in the efficient synthesis of these compounds. For example, Dutta et al. (2020) used Gemini basic ionic liquid as a bi-functional catalyst, demonstrating its reusability and efficiency in synthesizing 2,3-dihydroquinazolin-4(1H)-ones (Dutta et al., 2020).
Electrochemical Approaches
Recent advancements include the electrochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Liu et al. (2021) presented an electrocatalytic protocol using methanol as a C1 source, showcasing a metal-free and environmentally friendly method (Liu et al., 2021).
特性
IUPAC Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8,13,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWIEUZTQYJRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384536 | |
| Record name | BAS 00699730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
13165-11-2 | |
| Record name | BAS 00699730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1,2-DIHYDRO-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


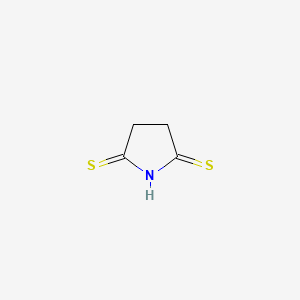
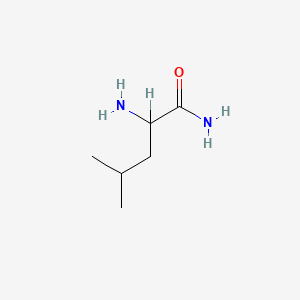
![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)
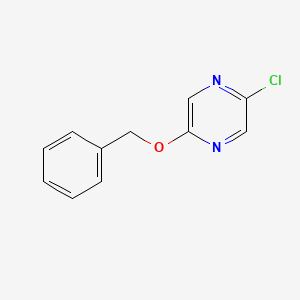
![tert-butyl 4-{[(2S)-pyrrolidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B3046809.png)
